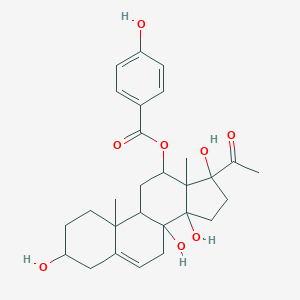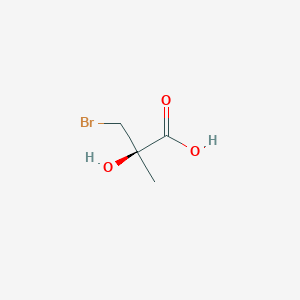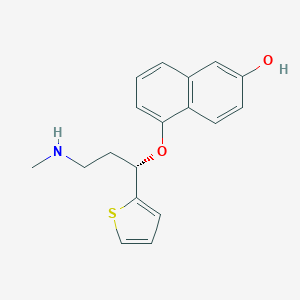
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-, also known as malic acid, is a naturally occurring organic acid that is found in various fruits such as apples, grapes, and cherries. It is a dicarboxylic acid with the chemical formula C4H6O5. Malic acid has gained significant attention in the scientific community due to its various applications in research and industry.
Mécanisme D'action
Malic acid acts as an intermediate in the citric acid cycle, which is the process by which cells generate energy. It is also involved in the production of ATP, the main energy currency of the cell. Malic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Malic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the absorption of minerals such as magnesium and calcium in the body. Malic acid has also been shown to improve exercise performance and reduce muscle fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
Malic acid has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability. Malic acid is also stable and easy to handle. However, Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid can interfere with other assays and may require additional purification steps.
Orientations Futures
There are several future directions for the study of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. One area of research is the potential therapeutic effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in various diseases. Another area of research is the development of new synthesis methods for Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. Additionally, the use of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in the food industry as a natural preservative and flavor enhancer is an area of ongoing research.
Conclusion:
Malic acid is a naturally occurring organic acid with various applications in scientific research and industry. Its potential therapeutic effects and role in energy metabolism make it an important area of study. Further research is needed to fully understand the biochemical and physiological effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid and its potential therapeutic applications.
Méthodes De Synthèse
Malic acid can be synthesized through various methods, including the hydration of fumaric acid, the oxidation of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid, and the hydrolysis of maleic anhydride. The most commonly used method for industrial production of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid is the hydration of fumaric acid.
Applications De Recherche Scientifique
Malic acid has been extensively studied for its various applications in scientific research. It is used as a chiral building block in organic synthesis and as a pH regulator in the food industry. Malic acid has also been studied for its potential therapeutic effects in various diseases such as Alzheimer's, diabetes, and cancer.
Propriétés
Numéro CAS |
111451-14-0 |
|---|---|
Nom du produit |
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- |
Formule moléculaire |
C8H10O10 |
Poids moléculaire |
266.16 g/mol |
Nom IUPAC |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
Synonymes |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



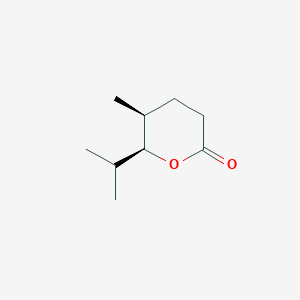
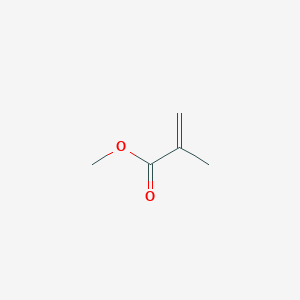
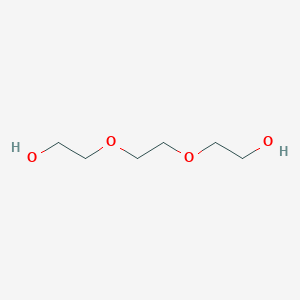
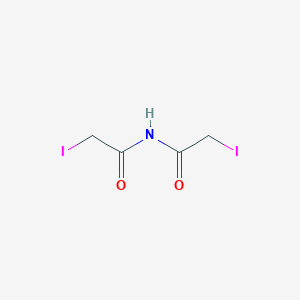
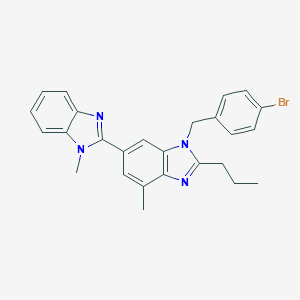
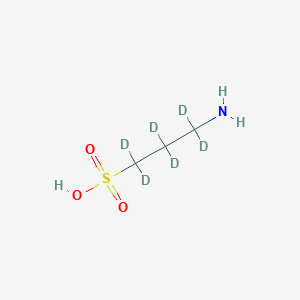
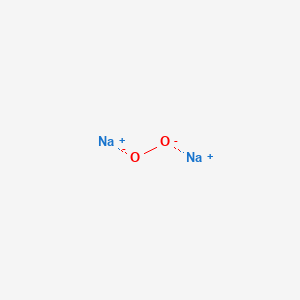
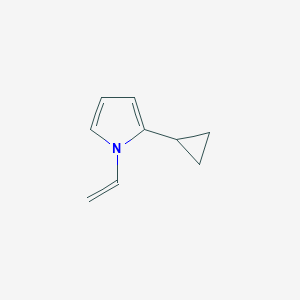
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
